cis-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester
Description
cis-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester is a cyclohexane-derived compound featuring an aminomethyl substituent at the cis-2 position and a tert-butyl ester group. The tert-butyl ester group typically enhances solubility in organic solvents and acts as a protective group for carboxylic acids during synthetic processes . The aminomethyl group may confer nucleophilic reactivity, enabling further functionalization (e.g., amidation or alkylation).
Properties
IUPAC Name |
tert-butyl (1R,2S)-2-(aminomethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPRNENUGIJRRL-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCC[C@@H]1CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester typically involves the esterification of cis-2-Aminomethyl-cyclohexanecarboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Alcohols, primary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Medicinal Chemistry
Cis-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester is explored for its potential in drug development. It can serve as a building block for synthesizing various bioactive compounds, particularly in the development of pharmaceuticals targeting neurological disorders. The structural motifs derived from this compound can enhance the bioavailability and efficacy of therapeutic agents.
Case Study :
A study published in the Journal of Organic Chemistry demonstrated the utility of cyclohexane derivatives in synthesizing compounds with improved activity against specific biological targets, showcasing the versatility of this compound as a precursor for drug candidates .
Polymer Science
The compound is utilized as a modifier in polymer chemistry, particularly in the synthesis of polyamides. Its ability to introduce functional groups into polymer chains enhances properties such as thermal stability and mechanical strength.
Case Study :
Research indicates that incorporating this compound into polyamide matrices leads to improved interfacial adhesion and overall material performance, making it suitable for applications in high-performance materials .
Organic Synthesis
This compound acts as an important intermediate in organic synthesis, facilitating the formation of more complex molecules through various reactions such as amination and esterification.
Synthesis Methodology :
A common method involves the reaction of cyclohexanecarboxylic acid derivatives with amines under controlled conditions to yield the desired aminomethylated products. This method has been optimized to reduce costs and increase yield .
Mechanism of Action
The mechanism of action of cis-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with molecular targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Comparative Insights:
Functional Group Reactivity: The aminomethyl group in the target compound is more nucleophilic than the hydroxymethyl group in cis-(2-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester, enabling diverse derivatization pathways (e.g., amide coupling) . The iodomethyl group in (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester offers high reactivity in cross-coupling reactions, unlike the aminomethyl group, which may require activation .
Structural Rigidity: Bicyclic analogs (e.g., cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester) exhibit conformational restraint, enhancing binding affinity in enzyme inhibition compared to the monocyclic target compound .
Safety and Handling :
- While the target compound’s safety data are unavailable, (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is classified as a skin/eye irritant and respiratory hazard, highlighting the need for caution with reactive tert-butyl esters .
Applications: Carbamate derivatives (e.g., cis-(2-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester) are often used in prodrugs, whereas the target compound’s aminomethyl group may favor applications in chiral amine synthesis .
Biological Activity
Cis-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester (CAS No. 2137624-27-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H23NO2
- Molecular Weight : 213.32 g/mol
- CAS Number : 2137624-27-0
The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with various biological targets, including receptors and enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, antimicrobial peptides derived from microbial sources have demonstrated significant antiproliferative effects on cancer cell lines, suggesting that small molecular weight compounds can exhibit dual roles as antimicrobial and anticancer agents .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes linked to cancer progression. The inhibition of enzymes such as plasminogen activators has been noted in related compounds, which could imply a similar action for this compound .
Study on Antiproliferative Effects
A study published in 2023 evaluated various bioactive compounds for their effects on prostate cancer cell lines. The findings indicated that compounds with structural similarities to this compound exhibited significant anticancer activity, with IC50 values indicating effective concentrations for inhibiting cell growth .
Enzyme Activity Assessment
In another investigation, the compound's potential as an enzyme inhibitor was assessed through high-throughput screening methods. Results showed promising inhibitory activity against specific targets involved in tumor growth and metastasis .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibitory effects on prostate cancer cells | |
| Enzyme Inhibition | Potential inhibition of plasminogen activators |
Table 2: Case Study Results
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